Quantified Clinical Efficacy: Ziconotide vs. Placebo in Refractory Pain Populations
In a pivotal randomized, double-blind, placebo-controlled trial of 111 patients with refractory cancer- or AIDS-related pain, intrathecal ziconotide produced a mean reduction in Visual Analog Scale of Pain Intensity (VASPI) score of 53.1% compared to 18.1% in the placebo group (p < 0.001) [1]. 'Moderate to complete' pain relief was reported by 52.9% of ziconotide-treated patients versus 17.5% of placebo recipients [1]. In a separate analysis of double-blind, placebo-controlled trials in patients with chronic noncancer pain, ziconotide monotherapy resulted in a mean percent improvement in pain score ranging from 15.7% to 31.6%, with approximately one-sixth to one-third of patients achieving a ≥30% reduction in pain intensity [2].
| Evidence Dimension | Reduction in Pain Intensity (VASPI Score) |
|---|---|
| Target Compound Data | 53.1% mean reduction |
| Comparator Or Baseline | Placebo: 18.1% mean reduction |
| Quantified Difference | 35.0 percentage points (p < 0.001) |
| Conditions | Randomized, double-blind, placebo-controlled trial in 111 patients with refractory cancer or AIDS pain; VASPI scale 0-100 mm; titration over 5-6 days followed by 5-day maintenance. |
Why This Matters
This provides a clear, quantitative benchmark for the efficacy of ziconotide monotherapy against placebo in a clinically relevant, treatment-refractory population, establishing its value proposition for formulary inclusion and procurement.
- [1] Staats PS, et al. Intrathecal ziconotide in the treatment of refractory pain in patients with cancer or AIDS: a randomized controlled trial. JAMA. 2004;291(1):63-70. View Source
- [2] Wallace MS, et al. Intrathecal ziconotide for neuropathic pain: a review. Pain Pract. 2009;9(5):327-334. View Source
